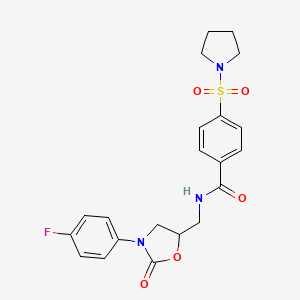

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains several functional groups, including a fluorophenyl group, an oxazolidinone ring, a pyrrolidine ring, and a benzamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Pyrrolidine rings, for example, can be synthesized from a variety of precursors, including amino acids like proline .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The fluorophenyl group, for example, would likely contribute to the compound’s polarity and could influence its interactions with other molecules .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzamide group, for example, could potentially undergo hydrolysis to form an amine and a carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Pinacol Boronic Esters

Pinacol boronic esters serve as highly valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for synthetic chemists, allowing them to access diverse chemical scaffolds.

Hydromethylation of Alkenes

The catalytic protodeboronation of pinacol boronic esters enables a fascinating transformation: formal anti-Markovnikov alkene hydromethylation. By pairing this protocol with a Matteson–CH₂–homologation, researchers can achieve hydromethylation of alkenes in an unprecedented manner. This reaction sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .

Materials Science: Functionalized Boronic Esters

Beyond organic synthesis, functionalized boronic esters find applications in materials science. Researchers can incorporate these building blocks into polymers, dendrimers, and other macromolecular structures. By tailoring the substituents, they can fine-tune material properties such as solubility, reactivity, and self-assembly behavior.

Safety And Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential uses. For example, if it were a drug, studies could be conducted to optimize its pharmacokinetic properties, assess its efficacy and safety, and explore its mechanism of action .

Eigenschaften

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S/c22-16-5-7-17(8-6-16)25-14-18(30-21(25)27)13-23-20(26)15-3-9-19(10-4-15)31(28,29)24-11-1-2-12-24/h3-10,18H,1-2,11-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTJPFOUPCRVCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3CN(C(=O)O3)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)

![4-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2418242.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B2418243.png)

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)

![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2418253.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)

![2-ethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2418257.png)

![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)